Baohuoside VII

Biotransformation Anti-Osteoporosis Metabolite Enrichment

Baohuoside VII is a secondary glycoside with proven in vivo anti-osteoporosis and anti-cancer activity, offering superior bioavailability over primary glycosides like icariin. Procure this ≥98% HPLC-pure analytical standard for accurate Epimedium quality control, biotransformation studies, or mTOR pathway research in HCC models. Ensure physiologically relevant data by selecting the correct glycosylation pattern.

Molecular Formula C33H40O15
Molecular Weight 676.7 g/mol
CAS No. 119730-89-1
Cat. No. B046694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaohuoside VII
CAS119730-89-1
Synonyms3,5,7-(trihydroxy)-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranosyl(4--1)-glucopyranoside
baohuoside VII
Molecular FormulaC33H40O15
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1
InChIKeyVCWUZNQATFVWGL-ITFJRHMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baohuoside VII (CAS 119730-89-1) Procurement Guide: Anti-Osteoporotic and Anticancer Research Compound


Baohuoside VII (CAS 119730-89-1) is a prenylated flavonol glycoside isolated primarily from the traditional Chinese medicinal herb Herba Epimedii [1]. It is characterized by a molecular formula of C33H40O15 and a molecular weight of 676.66 g/mol [2]. This compound has gained significant research interest as a bioactive molecule with documented in vivo anti-osteoporosis activity and potential anticancer properties through mechanisms such as inducing BMSC differentiation into osteoblasts and modulating apoptotic pathways [1] .

Why Baohuoside VII (119730-89-1) Cannot Be Substituted by Generic Epimedium Flavonoids for Research Applications


Generic substitution of Baohuoside VII with other major flavonoids from Herba Epimedii, such as icariin or epimedins, is scientifically unsound for targeted research. These compounds exhibit distinct structural glycosylation patterns that dictate their metabolic fates, bioactivity profiles, and analytical behavior. For instance, comparative metabolic studies demonstrate that different prenylated flavonoids are processed at varying rates by intestinal enzymes and flora, leading to unique downstream metabolite profiles [1]. Furthermore, in biotransformation pathways, specific precursors yield distinct compounds with high selectivity; substituting the wrong precursor will not produce the desired Baohuoside VII metabolite, which is a key compound for in vivo anti-osteoporosis studies [2]. The specific pharmacological profile of Baohuoside VII, therefore, is not interchangeable with its analogs, necessitating the procurement of the exact compound for reproducible and meaningful experimental outcomes.

Baohuoside VII (CAS 119730-89-1) Quantitative Differentiation Evidence for Scientific Procurement


Biotransformation Yield of Baohuoside VII from Epimedin A vs. Other Major Flavonoids

In a study utilizing the fungus Cunninghamella blakesleana, the biotransformation of major Epimedium flavonoids was investigated. The transformation of Epimedin A into Baohuoside VII was achieved with a high yield of 95.8%, as determined by HPLC analysis. This yield is comparable to the transformation of other major flavonoids like icariin and epimedin C into their respective metabolites, which ranged from 93.7% to 97.7% [1].

Biotransformation Anti-Osteoporosis Metabolite Enrichment

Structural and Metabolic Distinctiveness from Major Quality Control Marker Icariin

In a study establishing quality control methods for Herba Epimedii, 15 flavonoids were simultaneously analyzed by HPLC. While epimedins A, B, C, and icariin were identified as optimal marker compounds for quality control due to their abundance and variation [1], Baohuoside VII was identified as a separate, distinct chemical entity with its own specific chromatographic peak. This is a crucial differentiation: icariin (C33H40O15, M.W. 676.66) and Baohuoside VII share the same molecular formula but are chromatographically and structurally distinct isomers [2] [3].

Quality Control HPLC Metabolite Profiling

In Vivo Anti-Osteoporotic Activity as a Key Downstream Metabolite

Baohuoside VII exhibits significant in vivo anti-osteoporosis activity . Research indicates that its mechanism involves promoting the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts while inhibiting their differentiation into adipocytes . Critically, the biotransformation study notes that compounds like Baohuoside VII, produced as major metabolites from precursors, 'exhibited the more significant anti-osteoporosis activities' in vivo compared to their parent glycosides [1].

Anti-Osteoporosis Bone Metabolism In Vivo Pharmacology

Optimal Research Applications for Baohuoside VII (119730-89-1) Based on Evidenced Differentiation


Targeted Bone Metabolism and Osteoporosis Research

Given its documented in vivo anti-osteoporotic effects and mechanism of promoting osteoblastogenesis , Baohuoside VII is a prime candidate for detailed mechanistic studies in bone biology. Its status as a direct, active metabolite, rather than a precursor like icariin, makes it particularly valuable for in vitro models (e.g., BMSC differentiation assays) and in vivo studies (e.g., ovariectomized rat models) where metabolic conversion may be a confounding factor .

Metabolite and Biotransformation Pathway Analysis

As a key endpoint in the biotransformation of major Epimedium flavonoids like Epimedin A [1], Baohuoside VII is an essential reference standard for analytical studies. Its procurement is critical for laboratories developing LC-MS or HPLC methods to profile Epimedium extracts, track metabolic pathways in vivo, or conduct pharmacokinetic studies, as it provides a pure standard for the accurate identification and quantification of this specific bioactive metabolite [2].

Comparative Pharmacology of Prenylated Flavonoids

The structural distinction between Baohuoside VII and its isomer icariin [2] provides a unique opportunity for structure-activity relationship (SAR) studies. Procuring both compounds allows researchers to design controlled experiments to elucidate the impact of specific glycosylation patterns on pharmacokinetic parameters like intestinal stability and bioavailability [3], as well as on target specificity in anticancer or anti-inflammatory assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baohuoside VII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.